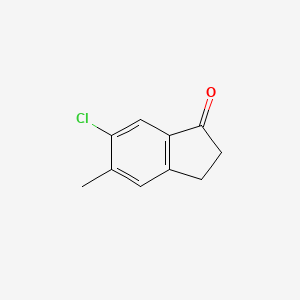

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-chloro-5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWOKGOZBZOPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582458 | |

| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919078-00-5 | |

| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in synthetic and medicinal chemistry. While public domain data on this specific molecule is nascent, this guide synthesizes available information and extrapolates from the well-established chemistry of structurally related indanones to provide insights into its properties, potential synthetic routes, and applications. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This guide will, therefore, be an essential resource for researchers looking to explore the potential of this compound in their work.

Core Compound Identification

-

Systematic Name: this compound

-

CAS Number: 919078-00-5[4]

-

Molecular Formula: C₁₀H₉ClO

-

Structure:

Chemical structure of this compound.

Physicochemical Properties (Predicted)

Direct experimental data for this compound is not extensively available. However, we can infer its properties from closely related analogs like 6-Chloro-1-indanone.

| Property | Predicted Value | Reference Analog: 6-Chloro-1-indanone |

| Molecular Weight | ~180.63 g/mol | 166.60 g/mol [5] |

| XLogP3-AA | ~2.5-3.0 | 2.3[5] |

| Hydrogen Bond Donor Count | 0 | 0[5] |

| Hydrogen Bond Acceptor Count | 1 | 1[5] |

| Rotatable Bond Count | 0 | 0[5] |

| Topological Polar Surface Area | ~17.1 Ų | 17.1 Ų[5] |

Synthesis Strategies: An Analog-Based Approach

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a substituted 3-phenylpropionic acid derivative as a key precursor, which can be cyclized under Friedel-Crafts conditions.

Retrosynthetic pathway for this compound.

Proposed Synthetic Workflow

This proposed synthesis is based on general procedures for Friedel-Crafts acylation to form indanones.[1][6]

Step 1: Friedel-Crafts Acylation of 3-Chloro-4-methyltoluene

-

Reactants: 3-Chloro-4-methyltoluene and succinic anhydride.

-

Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).

-

Solvent: A non-polar, inert solvent like dichloromethane or nitrobenzene.

-

Procedure:

-

The Lewis acid is added to the solvent and cooled.

-

A solution of 3-Chloro-4-methyltoluene and succinic anhydride is added dropwise.

-

The reaction is stirred, and its progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with ice-water and extracted.

-

-

Expected Product: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid.

Step 2: Reduction of the Ketone

-

Method: Clemmensen or Wolff-Kishner reduction.

-

Procedure (Wolff-Kishner):

-

The keto-acid from Step 1 is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.

-

-

Expected Product: 4-(3-Chloro-4-methylphenyl)butanoic acid.

Step 3: Intramolecular Friedel-Crafts Cyclization

-

Reactant: 4-(3-Chloro-4-methylphenyl)butanoic acid.

-

Reagent: A strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid with conversion to the acyl chloride.

-

Procedure:

-

The butanoic acid derivative is heated in the presence of the acid catalyst.

-

The reaction mixture is then poured into ice-water to precipitate the product.

-

The crude product can be purified by recrystallization or column chromatography.

-

-

Final Product: this compound.

Proposed synthetic workflow for the target compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The indanone scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3] Derivatives have been investigated for various therapeutic areas, and by extension, this compound could serve as a valuable intermediate or a final active pharmaceutical ingredient (API).

-

Anti-Alzheimer's Agents: The most prominent example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a substituted indanone core.[2][3]

-

Anticancer Activity: Certain indanone derivatives have shown promise as anticancer agents.[1][3]

-

Antiviral and Antibacterial Agents: The indanone nucleus is present in molecules with demonstrated antiviral and antibacterial properties.[1][3]

-

Insecticides: (S)-indoxacarb, a potent insecticide, has a key intermediate that is a substituted indanone.[7]

The specific substitution pattern of this compound, with a chloro and a methyl group on the aromatic ring, offers opportunities for further functionalization to modulate its pharmacokinetic and pharmacodynamic properties.

Analytical Characterization

For a novel or sparsely documented compound like this compound, rigorous analytical characterization is paramount. Standard techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone, typically around 1700 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Conclusion

This compound is a chemical entity with significant potential, stemming from the established importance of the indanone scaffold in medicinal chemistry. While direct experimental data remains limited, this guide provides a solid foundation for researchers by outlining its core identity, predicting its properties, proposing a viable synthetic route, and highlighting its potential applications based on the rich chemistry of its analogs. As research progresses, it is anticipated that the unique properties and applications of this specific substituted indanone will be further elucidated, potentially leading to novel therapeutic agents and other valuable chemical entities.

References

-

6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. [Link]

-

Recent developments in biological activities of indanones | Request PDF - ResearchGate. [Link]

-

Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing). [Link]

- US6548710B2 - Process for preparing 1-indanones - Google P

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 7. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

The Therapeutic Potential of the Indanone Scaffold: A Technical Guide to the Biological Activities of 1-Indanone Derivatives and the Prospective Role of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one

Abstract

The 1-indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its remarkable versatility and broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the multifaceted therapeutic potential of substituted 1-indanones, with a particular focus on their anticancer, antimicrobial, and neuroprotective properties. While direct biological data for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is not yet available in the public domain, this guide will leverage established structure-activity relationships within the indanone class to postulate its potential therapeutic applications. We will delve into the synthetic strategies for accessing this chemical class, present key quantitative biological data for representative derivatives, and visualize critical signaling pathways and experimental workflows to provide a robust framework for researchers, scientists, and drug development professionals.

The 1-Indanone Core: A Foundation for Diverse Bioactivity

The 1-indanone nucleus, characterized by a benzene ring fused to a five-membered cyclopentanone ring, represents a rigid and synthetically accessible scaffold. This structural rigidity, combined with the ease of functionalization at various positions, allows for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with a wide array of biological targets.[1][2] Naturally occurring 1-indanone derivatives, such as pterosins, have demonstrated antimicrobial properties, hinting at the inherent bioactivity of this chemical class.[3] The synthetic exploration of 1-indanone derivatives has unlocked a wealth of pharmacological activities, establishing this scaffold as a cornerstone in modern drug discovery.[4][5]

Synthetic Strategies for 1-Indanone Derivatives

The construction of the 1-indanone core and its subsequent derivatization can be achieved through several established synthetic routes. A common and versatile method involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides.[4][6] This powerful reaction allows for the efficient cyclization to form the fused ring system.

Figure 1: Generalized synthetic workflow for 1-indanone and its 2-arylidene derivatives.

Further functionalization, particularly at the 2-position, is often achieved through an aldol condensation with various aromatic aldehydes, yielding 2-arylidene-1-indanones.[7] This class of derivatives has proven to be particularly fruitful in the discovery of potent bioactive molecules. Modifications to the aromatic ring of the indanone core, such as the introduction of halogen and alkyl substituents as seen in this compound, can be accomplished by starting with appropriately substituted phenylpropanoic acids.[6]

Anticancer Activity of 1-Indanone Derivatives

A significant body of research highlights the potential of 1-indanone derivatives as anticancer agents.[8][9] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10][11]

Tubulin Polymerization Inhibition

Several 2-arylidene-1-indanone derivatives have demonstrated potent antitubulin activity, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[10][12] This mechanism is shared by established anticancer drugs like paclitaxel. The rigid indanone scaffold is thought to mimic the binding of natural tubulin ligands.

Modulation of Key Signaling Pathways

Indanone derivatives have been shown to modulate critical signaling pathways implicated in cancer progression. For instance, some derivatives can inhibit the NF-κB signaling pathway, which plays a central role in inflammation and cell survival.[11][13] Furthermore, antiangiogenic effects have been observed through the suppression of vascular endothelial growth factor (VEGF) receptors.[10][12]

Figure 2: Key anticancer mechanisms of action for 1-indanone derivatives.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of representative 1-indanone derivatives against various cancer cell lines.

| Compound | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |

| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (Colon Cancer) | 0.41 ± 0.19 | [11][13] |

| Gallic acid based indanone derivative | 2-benzylidene indanone with gallic acid moiety | Ehrlich Ascites Carcinoma | 50 mg/kg (in vivo) | [10][12] |

Neuroprotective and Neurological Activities

The indanone scaffold is a key component of donepezil, a leading therapeutic for Alzheimer's disease, which underscores the potential of this chemical class in treating neurodegenerative disorders.[2][14]

Cholinesterase Inhibition

Many indanone derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[15][16] Inhibition of these enzymes leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.

Monoamine Oxidase (MAO) Inhibition

Substituted 1-indanones have also been identified as effective and selective inhibitors of monoamine oxidase B (MAO-B).[4] MAO-B is involved in the degradation of dopamine, and its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[17]

Other Neuroprotective Mechanisms

Beyond enzyme inhibition, indanone derivatives have shown potential in inhibiting the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, and in labeling α-synuclein aggregates in Parkinson's disease.[16][18]

Quantitative Neuroprotective Data

| Compound | Substitution Pattern | Target | IC50 (nM) | Reference |

| Compound 9 | Indanone derivative | AChE | 14.8 | [16] |

| Compound 14 | Indanone derivative | AChE | 18.6 | [16] |

Antimicrobial and Anti-inflammatory Activities

The therapeutic utility of 1-indanones extends to the treatment of infectious and inflammatory diseases.

Antibacterial and Antifungal Activity

Various derivatives of 1-indanone have been screened for their antimicrobial and antifungal activities, with some compounds showing promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][19] The introduction of electron-withdrawing groups, such as halogens, has been suggested to be beneficial for antimicrobial activity.[20]

Anti-inflammatory Properties

Several isoxazole-fused 1-indanone derivatives have demonstrated significant anti-inflammatory activity, in some cases exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin in animal models of inflammation.[4]

Prospective Biological Activity of this compound

While direct experimental data for this compound is currently unavailable, we can extrapolate its potential biological activities based on the established structure-activity relationships of the 1-indanone class.

-

Anticancer Potential: The presence of a chloro substituent, an electron-withdrawing group, on the aromatic ring could enhance its anticancer properties. Studies on other halogenated indanones suggest that this substitution can lead to potent antiproliferative activity.[21] The methyl group at the 5-position may influence the compound's lipophilicity and its interaction with biological targets.

-

Antimicrobial Activity: As previously noted, electron-withdrawing groups can be favorable for antimicrobial activity.[20] Therefore, this compound warrants investigation as a potential antibacterial or antifungal agent.

-

Neuroprotective Effects: The substitution pattern on the aromatic ring can significantly impact the affinity and selectivity for neurological targets like AChE and MAO-B.[4] Screening of this compound against these enzymes would be a logical first step in exploring its neuroprotective potential.

Experimental Protocols

To facilitate the investigation of this compound and other novel indanone derivatives, the following are generalized, step-by-step methodologies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of AChE, the test compound, and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer.

-

Incubation: Pre-incubate the enzyme with the test compound for a defined period.

-

Reaction Initiation: Initiate the reaction by adding ATCI and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Absorbance Monitoring: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Future Directions and Conclusion

The 1-indanone scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While the specific biological profile of this compound remains to be elucidated, the extensive research on structurally related compounds strongly suggests its potential in anticancer, antimicrobial, and neuroprotective applications.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. A systematic screening against a panel of cancer cell lines, microbial strains, and key neurological enzymes would provide a clear understanding of its therapeutic potential. Further optimization of the substitution pattern on the indanone core, guided by computational modeling and structure-activity relationship studies, could lead to the discovery of highly potent and selective drug candidates.

References

-

Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (2012). PubMed. Retrieved from [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Publishing. Retrieved from [Link]

-

Antimicrobial and antifungal screening of indanone acetic acid derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). Frontiers in Oncology. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. (n.d.). RJPT. Retrieved from [Link]

-

Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (2015). ResearchGate. Retrieved from [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PubMed. Retrieved from [Link]

-

1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. (2021). PubMed. Retrieved from [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing. Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. Retrieved from [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and biological evaluation of some novel 1-indanone thiazolylhydrazone derivatives as anti-Trypanosoma cruzi agents. (n.d.). PubMed. Retrieved from [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Publishing. Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. Retrieved from [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). PubMed. Retrieved from [Link]

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Omega. Retrieved from [Link]

-

Recent developments in biological activities of indanones. (2017). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. (n.d.). PubMed. Retrieved from [Link]

-

Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (2014). PubMed. Retrieved from [Link]

-

Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. (2020). University of Liverpool. Retrieved from [Link]

- Process for preparing 1-indanones. (n.d.). Google Patents.

-

Synthesis and Activity of Aurone and Indanone Derivatives. (2023). Bentham Science Publisher. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rjptonline.org [rjptonline.org]

- 20. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]

- 21. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one

Abstract

This compound is a substituted indanone, a class of compounds known for a wide array of biological activities.[1][2] While the specific mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, the indanone scaffold is a well-established pharmacophore.[1][3] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential mechanism of action of this compound. Drawing from the known pharmacology of related indanone derivatives, we hypothesize a primary mechanism of action and outline a detailed, multi-stage experimental plan to validate this hypothesis. This document is intended to serve as a roadmap for the systematic characterization of this compound's biological activity.

Introduction to the Indanone Scaffold

The indanone core is a privileged structure in medicinal chemistry, forming the basis for numerous pharmacologically active agents.[1] Notably, derivatives of indanone have been developed as potent anti-inflammatory drugs, treatments for neurodegenerative diseases, and as anticancer and antimicrobial agents.[1][2] One of the most well-known indanone-containing drugs is Donepezil, an acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[1][3] Furthermore, certain indanone derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[4][5] Given the structural similarity of this compound to these known bioactive molecules, it is reasonable to hypothesize that it may share a similar mechanism of action.

Postulated Mechanism of Action: Selective COX-2 Inhibition

Based on the established activity of other substituted indanones, we postulate that this compound acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]

The proposed signaling pathway is illustrated below:

Figure 1: Postulated mechanism of action of this compound via inhibition of the COX-2 pathway.

Experimental Validation Workflow

To systematically test the hypothesis of selective COX-2 inhibition, a multi-tiered experimental approach is proposed. This workflow is designed to first confirm enzymatic inhibition and then to characterize the selectivity and cellular effects of the compound.

Figure 2: A three-phase experimental workflow to investigate the mechanism of action.

Phase 1: In Vitro Enzymatic Assays

The initial phase focuses on determining if this compound directly inhibits COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human recombinant COX-1 and COX-2.

-

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric COX inhibitor screening assay kit.

-

This compound.

-

Positive controls: SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor).

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and positive controls in assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

-

Add the diluted test compound or controls to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a further specified time (e.g., 5 minutes) at room temperature.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental | Experimental | Calculated |

| Celecoxib (Control) | >10 | ~0.04 | >250 |

| Indomethacin (Control) | ~0.02 | ~0.3 | ~0.07 |

Phase 2: Cell-Based Assays

This phase aims to confirm the activity of the compound in a cellular context, which is more physiologically relevant.

Experimental Protocol: Prostaglandin E2 (PGE2) Production Assay

-

Objective: To measure the effect of the test compound on the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Lipopolysaccharide (LPS).

-

This compound.

-

PGE2 ELISA kit.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Concurrently, perform a cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in PGE2 is not due to cell death.

-

Phase 3: Mechanism of Inhibition Studies

Should the compound prove to be a potent and selective COX-2 inhibitor, further studies can be conducted to determine the nature of the enzyme-inhibitor interaction.

Experimental Protocol: Enzyme Kinetic Analysis

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Procedure:

-

Perform the in vitro COX-2 enzymatic assay as described in Phase 1.

-

Instead of a fixed substrate concentration, vary the concentration of arachidonic acid.

-

Run the assay in the absence and presence of different fixed concentrations of the test compound.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.

-

Conclusion

While the precise mechanism of action for this compound remains to be definitively established, its structural relationship to known bioactive indanones provides a strong rationale for investigating its potential as a selective COX-2 inhibitor. The experimental framework detailed in this guide offers a systematic and robust approach to test this hypothesis. The successful execution of these studies will not only elucidate the molecular mechanism of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the indanone class of molecules.

References

-

Li, C. S., Black, W. C., Chan, C. C., Ford-Hutchinson, A. W., Gauthier, J. Y., Gordon, R., ... & Prasit, P. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry, 38(24), 4897-4905. [Link]

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1059-1076. [Link]

-

Singh, R., & Singh, J. (2013). Studies on mechanism of formation of 2-substituted-1,3-indandiones/ortho thio quinones and allied heterocycles. International Journal of ChemTech Research, 5(2), 734-743. [Link]

-

PubMed. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. [Link]

-

Roy, T. K., & Kundu, B. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33947-33971. [Link]

-

Kulkarni, V. M., Kulkarni, G. M., Lin, C. H., & Sun, C. M. (2016). Synthesis, anti-proliferative and genotoxicity studies of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/ary-2-ylidene)indolin-2-ones. European Journal of Medicinal Chemistry, 121, 221-231. [Link]

-

Serafin, K., & Stawinski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 452-473. [Link]

-

Bromidge, S. M., Duckworth, M., Forbes, I. T., Ham, P., King, F. D., Thewlis, K. M., ... & Clarke, S. E. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Journal of Medicinal Chemistry, 40(22), 3494-3496. [Link]

-

ResearchGate. (2017). Recent developments in biological activities of indanones. [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Synthesis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide for Medicinal Chemists

Introduction: The Significance of the Indanone Scaffold in Drug Discovery

The 1-indanone core is a privileged structural motif, frequently appearing in a diverse array of biologically active molecules and natural products.[1] Its rigid, fused-ring system provides a valuable scaffold for the spatial orientation of functional groups, making it a cornerstone in the development of therapeutic agents.[2] Indanone derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antiviral, anti-inflammatory, analgesic, and anticancer properties.[3] Furthermore, their application in the treatment of neurodegenerative diseases, such as Alzheimer's, highlights their significance in modern medicinal chemistry.[4] The specific substitution pattern of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one presents a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of novel drug candidates. This guide provides an in-depth exploration of the primary synthetic pathway to this key intermediate, focusing on the robust and widely employed intramolecular Friedel-Crafts acylation.

Primary Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The most direct and reliable method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor.[5] This powerful reaction forms the five-membered ring of the indanone system through an electrophilic aromatic substitution.[6] The logical precursor for our target molecule is 3-(4-chloro-3-methylphenyl)propanoic acid. The synthesis can, therefore, be conceptually divided into two key stages:

-

Preparation of the Precursor: Synthesis of 3-(4-chloro-3-methylphenyl)propanoic acid.

-

Cyclization: Intramolecular Friedel-Crafts acylation to yield the final indanone.

Mechanism of Intramolecular Friedel-Crafts Acylation

The reaction is initiated by the activation of the carboxylic acid with a strong acid, typically a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA), to form a highly electrophilic acylium ion.[7] This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the cyclized 1-indanone product.[5]

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocols

Part 1: Synthesis of 3-(4-chloro-3-methylphenyl)propanoic acid

The synthesis of the carboxylic acid precursor can be achieved through various methods. A common approach involves the succinoylation of 2-chlorotoluene followed by reduction.

Step 1: Friedel-Crafts Acylation of 2-Chlorotoluene with Succinic Anhydride

-

Materials: 2-Chlorotoluene, Succinic Anhydride, Anhydrous Aluminum Chloride (AlCl₃), Nitrobenzene (solvent), Dichloromethane (DCM).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in nitrobenzene, add succinic anhydride portion-wise at 0-5 °C.

-

Slowly add 2-chlorotoluene to the mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude keto-acid.

-

Step 2: Clemmensen Reduction of the Keto-Acid

-

Materials: Crude keto-acid from Step 1, Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric Acid, Toluene.

-

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride.

-

Add the crude keto-acid, concentrated hydrochloric acid, and toluene to the zinc amalgam.

-

Heat the mixture to reflux and maintain for 8-12 hours.

-

After cooling, separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-(4-chloro-3-methylphenyl)propanoic acid.

-

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Part 2: Intramolecular Friedel-Crafts Acylation to this compound

-

Materials: 3-(4-chloro-3-methylphenyl)propanoic acid, Thionyl Chloride (SOCl₂), Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask, dissolve 3-(4-chloro-3-methylphenyl)propanoic acid in anhydrous DCM.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride at 0 °C and then stir at room temperature for 1-2 hours until gas evolution ceases.

-

Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C and add anhydrous AlCl₃ portion-wise.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with dilute HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

-

Alternative Synthetic Approaches

While Friedel-Crafts acylation is the most common method, other strategies for the synthesis of indanones exist, such as the Nazarov cyclization.[8]

Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones.[9] For the synthesis of this compound, this would involve the preparation of a suitably substituted aryl vinyl ketone.

Caption: Conceptual pathway of Nazarov cyclization for indanone synthesis.

This approach can be advantageous in certain cases, particularly for accessing highly substituted indanones. However, the synthesis of the required divinyl ketone precursor can be more complex than the 3-arylpropanoic acid needed for the Friedel-Crafts route.

Data Summary and Characterization

The following table summarizes key information regarding the synthesis and properties of this compound.

| Parameter | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 919078-00-5 | [10] |

| Molecular Formula | C₁₀H₉ClO | - |

| Molecular Weight | 180.63 g/mol | - |

| Primary Synthesis | Intramolecular Friedel-Crafts Acylation | [5] |

| Alternative Synthesis | Nazarov Cyclization | [8] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.5 (s, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 3.0-3.2 (t, 2H, -CH₂-), 2.6-2.8 (t, 2H, -CH₂-), 2.4 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 205 (C=O), 155 (Ar-C), 140 (Ar-C), 135 (Ar-C), 132 (Ar-C), 128 (Ar-C), 125 (Ar-C), 36 (-CH₂-), 25 (-CH₂-), 20 (-CH₃).

Note: The exact chemical shifts may vary slightly. These are predicted values based on the structure and known data for similar compounds.[11][12]

Conclusion

The synthesis of this compound is most reliably achieved through the intramolecular Friedel-Crafts acylation of 3-(4-chloro-3-methylphenyl)propanoic acid. This method offers a robust and scalable route to this valuable intermediate. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers in drug discovery and development to access this and related indanone scaffolds. The versatility of the indanone core ensures its continued importance in the quest for novel therapeutics.

References

-

Namboothiri, I. N. et al. (2017). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 7(84), 53637-53656. Available at: [Link]

-

Li, W. et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4394-4398. Available at: [Link]

-

Zhang, Y. et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 993–1006. Available at: [Link]

-

Demir-Ordu, Ö. et al. (2018). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 23(1), 159. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Wang, H. et al. (2015). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 93, 353-363. Available at: [Link]

-

Li, X. et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(2), 2486–2495. Available at: [Link]

-

Wang, Y. et al. (2022). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters, 24(1), 187–192. Available at: [Link]

-

O'Connor, B. et al. (2007). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 5(24), 4049-4057. Available at: [Link]

-

Preprints.org. (2023). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Fillion, E. et al. (2005). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 82, 137. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]

-

Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]

- Jacobsen, E. N. et al. (2012). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemical and Pharmaceutical Research, 4(1), 213-221.

-

Al-Harrasi, A. et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8945-8954. Available at: [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Tius, M. A. et al. (2010). A reductive-coupling plus Nazarov cyclization sequence in the asymmetric synthesis of five-membered carbocycles. The Journal of Organic Chemistry, 75(21), 7135–7145. Available at: [Link]

-

PubChem. (n.d.). 6-Chloro-1-indanone. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Superacid Mediated Intramolecular Condensation: Facile Synthesis of Indenones and Indanones. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Kwiecień, H. et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

- Google Patents. (2017). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.

-

Kusama, H. & Narasaka, K. (1995). Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). Chemistry Letters, 24(3), 237-238. Available at: [Link]

- Google Patents. (2000). US6087363A - N-(amino-aryl-propionyl)-amino acid ester derivatives, process for their preparation and pharmaceutical compositions containing them.

-

ScholarSpace. (n.d.). Chapter 1: The Nazarov Cyclization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (2015). CN104910001A - Synthetic method of 5-chloro-1-indanone.

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 2. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 10. Page loading... [guidechem.com]

- 11. forskning.ruc.dk [forskning.ruc.dk]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products.[1][2] Its rigid, fused-ring structure provides a valuable scaffold for the design of therapeutic agents targeting a range of biological pathways. Notably, derivatives of 1-indanone have demonstrated significant potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease, as well as exhibiting anti-inflammatory and anticancer properties.[3][4] The strategic substitution on the aromatic ring and the cyclopentanone moiety allows for the fine-tuning of a compound's pharmacological profile, making the synthesis of novel indanone derivatives a subject of intense research in medicinal chemistry.

This technical guide focuses on a specific, yet promising, derivative: 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one . The presence of both a chloro and a methyl group on the aromatic ring is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and metabolic stability. This document will provide a comprehensive overview of the synthetic strategies for this compound, detailed methods for its characterization, and a discussion of its potential applications in drug discovery and development.

Synthesis of this compound: A Strategic Approach

The most direct and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[5] This powerful cyclization reaction, typically promoted by a strong acid catalyst, allows for the efficient construction of the fused bicyclic system. The overall synthetic strategy for this compound can therefore be envisioned as a two-step process: first, the synthesis of the precursor 3-(4-chloro-3-methylphenyl)propanoic acid, followed by its intramolecular cyclization.

Part 1: Synthesis of the Precursor: 3-(4-chloro-3-methylphenyl)propanoic acid

The synthesis of the requisite 3-(4-chloro-3-methylphenyl)propanoic acid can be approached from commercially available starting materials such as 4-chloro-3-methylbenzaldehyde or 4-chloro-3-methylacetophenone. A reliable method involves the Knoevenagel condensation of 4-chloro-3-methylbenzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.

-

Knoevenagel Condensation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylbenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain (E)-3-(4-chloro-3-methylphenyl)acrylic acid.

-

-

Reduction of the Cinnamic Acid Derivative:

-

In a hydrogenation vessel, dissolve the (E)-3-(4-chloro-3-methylphenyl)acrylic acid (1 equivalent) in a suitable solvent like ethyl acetate or ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature until the reaction is complete (as monitored by TLC or the cessation of hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 3-(4-chloro-3-methylphenyl)propanoic acid. The crude product can be purified by recrystallization if necessary.

-

Part 2: Intramolecular Friedel-Crafts Acylation

With the precursor in hand, the final step is the intramolecular cyclization to form the indanone ring. This can be achieved through several methods, with the choice of catalyst and reaction conditions being crucial for achieving a high yield and purity. The most common approaches involve the use of polyphosphoric acid (PPA) or the conversion of the carboxylic acid to its more reactive acyl chloride derivative followed by treatment with a Lewis acid like aluminum chloride (AlCl₃).[6][7]

Polyphosphoric acid serves as both a solvent and a catalyst, promoting the dehydration and subsequent cyclization of the carboxylic acid.[8]

-

Place 3-(4-chloro-3-methylphenyl)propanoic acid (1 equivalent) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).

-

Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction should be monitored by TLC.

-

After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate out of the aqueous solution. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid.[5]

-

Formation of the Acyl Chloride:

-

In a round-bottom flask under an inert atmosphere, suspend or dissolve 3-(4-chloro-3-methylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(4-chloro-3-methylphenyl)propionyl chloride, which is typically used in the next step without further purification.

-

-

Intramolecular Friedel-Crafts Acylation:

-

In a separate flask under an inert atmosphere, suspend aluminum chloride (AlCl₃) (1.1-1.3 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C and add a solution of the crude acyl chloride in anhydrous DCM dropwise.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are standard for the structural elucidation of organic molecules.

| Property | Value |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol [9] |

| CAS Number | 919078-00-5[9] |

| Appearance | Expected to be a solid at room temperature |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons will likely appear as singlets or doublets with small coupling constants in the aromatic region (δ 7.0-8.0 ppm). The four aliphatic protons of the cyclopentanone ring will appear as two triplets in the upfield region (δ 2.5-3.5 ppm), corresponding to the two methylene groups. A singlet corresponding to the methyl group protons will be observed in the upfield region (around δ 2.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon will be the most downfield signal (around δ 200 ppm). The aromatic carbons will appear in the region of δ 120-150 ppm. The two aliphatic methylene carbons will be observed in the upfield region (δ 25-40 ppm), and the methyl carbon will be the most upfield signal (around δ 20 ppm).

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 180. The presence of a chlorine atom will be indicated by an M+2 peak at m/z 182 with an intensity of approximately one-third of the molecular ion peak. Common fragmentation patterns for indanones include the loss of CO (m/z 152) and subsequent fragmentation of the cyclopentane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹. The spectrum will also show characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1600 cm⁻¹), as well as aliphatic C-H stretching (below 3000 cm⁻¹).

Potential Applications in Drug Discovery

The 1-indanone scaffold is a versatile building block in medicinal chemistry, and the specific substitution pattern of this compound suggests several potential therapeutic applications.

Neurodegenerative Diseases

A significant body of research has focused on indanone derivatives as potential treatments for neurodegenerative diseases, particularly Alzheimer's disease.[1][2][4] The indanone core can serve as a scaffold for the development of acetylcholinesterase (AChE) inhibitors, which are a cornerstone of current Alzheimer's therapy. The chloro and methyl substituents on the aromatic ring of this compound could modulate its binding affinity and selectivity for AChE.

Serotonin Receptor Modulation

Derivatives of indanone have also been investigated as modulators of serotonin receptors, particularly the 5-HT2C receptor.[10] Antagonists of the 5-HT2C receptor have shown potential as antidepressants and anxiolytics. The structural features of this compound make it a viable starting point for the synthesis of novel 5-HT2C receptor ligands.

Conclusion

This compound represents a valuable and synthetically accessible building block for the development of novel therapeutic agents. Its synthesis, primarily through intramolecular Friedel-Crafts acylation, is well-established for the indanone class of compounds. The unique substitution pattern of this molecule offers intriguing possibilities for its application in the fields of neurodegenerative and psychiatric disorders. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the full potential of this promising compound in their drug discovery endeavors.

References

Sources

- 1. rsc.org [rsc.org]

- 2. 6-Chloro-2,3-dihydro-2-methyl-1H-inden-1-one(343852-44-8) 1H NMR spectrum [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. ccsenet.org [ccsenet.org]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in medicinal chemistry and drug development. The structural characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior. This document synthesizes predicted and comparative spectroscopic data to offer a detailed portrait of this compound, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure comprising a benzene ring fused to a five-membered ring containing a ketone. The aromatic ring is substituted with a chloro group at position 6 and a methyl group at position 5. This substitution pattern dictates the key features observed in its spectroscopic profiles.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A standard method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to enhance the signal-to-noise ratio.[1]

-

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded and subsequently subtracted from the sample spectrum.[1]

Predicted IR Spectral Data

The following table summarizes the expected characteristic IR absorption bands for this compound, based on the analysis of similar indanone structures.[1][2][3][4]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1710 | C=O stretch | α,β-unsaturated ketone |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~850-800 | C-H bend (out-of-plane) | Substituted aromatic |

| ~800-600 | C-Cl stretch | Aryl chloride |

Interpretation: The most prominent peak will be the strong absorption around 1710 cm⁻¹ due to the carbonyl (C=O) stretching of the ketone. The conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring will also give rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-Cl stretch is typically found in the lower frequency "fingerprint" region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | s | 1H | H-7 |

| ~7.4 | s | 1H | H-4 |

| ~3.1 | t | 2H | H-2 (CH₂) |

| ~2.7 | t | 2H | H-3 (CH₂) |

| ~2.4 | s | 3H | CH₃ |

Interpretation: The two aromatic protons (H-4 and H-7) are expected to appear as singlets due to the substitution pattern, which isolates them from having adjacent proton neighbors. The methylene protons at positions 2 and 3 will likely appear as triplets, as they are coupled to each other. The methyl protons will be a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: Predicted Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~205 | Quaternary | C=O (C-1) |

| ~155 | Quaternary | C-3a |

| ~145 | Quaternary | C-7a |

| ~138 | Quaternary | C-5 |

| ~135 | Quaternary | C-6 |

| ~128 | Tertiary | C-7 |

| ~125 | Tertiary | C-4 |

| ~36 | Secondary | C-2 |

| ~26 | Secondary | C-3 |

| ~19 | Primary | CH₃ |

Interpretation: The carbonyl carbon (C-1) will be the most downfield signal. The aromatic carbons will appear in the range of approximately 125-155 ppm, with the quaternary carbons generally having lower intensities. The aliphatic carbons of the five-membered ring and the methyl group will be found in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample can be introduced via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if it is sufficiently volatile.[1]

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of compound.[1]

-

Instrument Parameters:

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₀H₉ClO, with a molecular weight of 180.63 g/mol .[5][6]

| m/z (mass-to-charge ratio) | Relative Intensity | Fragment Ion | Interpretation |

| 180/182 | High | [M]⁺ | Molecular ion peak with a characteristic ~3:1 intensity ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes. |

| 152/154 | Moderate | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule. |

| 145 | Moderate | [M-Cl]⁺ | Loss of a chlorine radical. |

| 117 | High | [M-CO-Cl]⁺ | Subsequent loss of a chlorine radical after the loss of CO. |

Interpretation: The mass spectrum will show a distinct molecular ion peak [M]⁺ at m/z 180. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an [M+2]⁺ peak at m/z 182 with approximately one-third the intensity of the molecular ion peak will be observed, which is a key diagnostic feature. Common fragmentation pathways for indanones include the loss of carbon monoxide (CO) and the cleavage of the substituent groups.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of IR, NMR, and mass spectrometry provides a robust and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, based on the analysis of structurally related compounds and fundamental principles, offer a reliable framework for researchers and drug development professionals to confirm the synthesis and purity of this important chemical entity. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for confident structural elucidation.

References

-

Kemix Pty Ltd. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5100705, 6-Chloro-1-indanone. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 1H-Inden-1-one, 2,3-dihydro-. [Link]

-

SpectraBase. 5-Methyl-indan-1-one. [Link]

Sources

An In-depth Technical Guide on 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications

This guide provides a comprehensive overview of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into its discovery, historical context, synthetic methodologies, and its crucial role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction and Historical Context

This compound is a substituted indanone derivative that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure serves as a valuable scaffold for the design of molecules with specific three-dimensional orientations, a critical factor in achieving high-affinity binding to biological targets. The strategic placement of the chloro and methyl groups on the aromatic ring allows for further functionalization and modulation of the electronic and steric properties of the final compounds.

The initial exploration of indenone derivatives dates back to the early 20th century, with a focus on their chemical properties and potential as building blocks in organic synthesis. However, the specific compound, this compound, gained prominence later with the advent of modern drug discovery programs. Its utility as a precursor for a range of biologically active molecules has been documented in numerous patents and scientific publications over the past few decades.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process, often starting from readily available substituted benzene derivatives. A common and efficient synthetic route is the Friedel-Crafts acylation followed by an intramolecular cyclization.

General Synthetic Workflow

A widely employed synthetic strategy involves the reaction of a substituted aromatic compound with a suitable acylating agent, followed by a cyclization step to form the indanone ring system. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity.

Caption: A typical synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0°C, add succinic anhydride portion-wise.

-

Slowly add 3-Chloro-4-methyltoluene to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate, 3-(3-Chloro-4-methylbenzoyl)propanoic acid, is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Keto Acid

-

The keto acid from the previous step is subjected to a reduction reaction to convert the carbonyl group to a methylene group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine hydrate and a strong base) can be employed.

-

The choice of reduction method depends on the presence of other functional groups in the molecule.

-

After the reaction is complete, the product, 4-(3-Chloro-4-methylphenyl)butanoic acid, is isolated and purified.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

The 4-(3-Chloro-4-methylphenyl)butanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), at an elevated temperature.

-

This promotes an intramolecular Friedel-Crafts acylation, leading to the formation of the indanone ring.

-

The reaction mixture is then poured into ice water, and the product, this compound, is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization

The structural elucidation and confirmation of this compound are typically performed using a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approximately 95-98 °C |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the two methylene groups of the indanone ring. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbons.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. Its rigid framework is particularly useful for designing ligands that can fit into specific binding pockets of enzymes and receptors.

Precursor for Donepezil Analogs